Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-
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Overview
Description
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- is a phosphine ligand with a bidentate structure. This compound is known for its ability to coordinate with metal atoms, making it a valuable reactant in various catalytic processes. Its unique structure allows it to donate lone pair electrons from the phosphorus atoms, facilitating its role in complex chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- typically involves the reaction of diphenylphosphine with ethylene diamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through various techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- involves its ability to coordinate with metal atoms through its phosphorus atoms. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The compound targets specific molecular pathways, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)ethylamine: This compound has a similar structure but lacks the methoxy group, making it less versatile in certain reactions.
Bis[2-(diphenylphosphino)ethyl]ammonium chloride: This compound is similar but includes an ammonium chloride group, which alters its reactivity and applications.
Uniqueness
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- is unique due to its methoxy group, which enhances its solubility and reactivity in various chemical processes. This makes it a more versatile ligand compared to its counterparts .
Properties
CAS No. |
30853-94-2 |
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Molecular Formula |
C31H35NOP2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)-2-methoxyethanamine |
InChI |
InChI=1S/C31H35NOP2/c1-33-25-22-32(23-26-34(28-14-6-2-7-15-28)29-16-8-3-9-17-29)24-27-35(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-21H,22-27H2,1H3 |
InChI Key |
DWZWXRYWRGAMLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCP(C1=CC=CC=C1)C2=CC=CC=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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